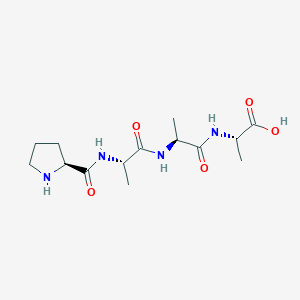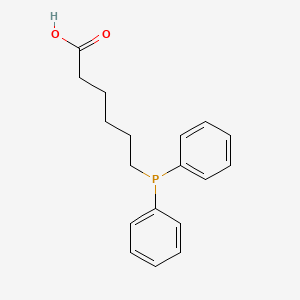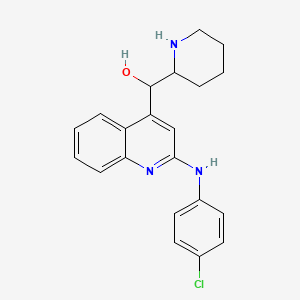
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol is a compound known for its potential therapeutic applications, particularly in the treatment of glioblastoma, a type of brain cancer. This compound, also referred to as Vacquinol-1, has shown promise in preclinical studies due to its ability to induce cell death in glioblastoma cells through catastrophic vacuolization .
Métodos De Preparación
The synthesis of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves several steps. One of the key methods includes the stereoselective synthesis of the active isomers. The compound is a mixture of four stereoisomers due to the presence of two adjacent stereogenic centers. The synthetic route typically involves the isolation and characterization of these individual isomers, followed by their stereoselective synthesis .
Análisis De Reacciones Químicas
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a lead compound in the development of new therapeutic agents.
Biology: The compound has been studied for its effects on cellular processes, particularly in inducing cell death in cancer cells.
Medicine: Its potential as a therapeutic agent for glioblastoma has been a significant focus of research.
Mecanismo De Acción
The mechanism of action of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves its ability to induce cell death in glioblastoma cells through catastrophic vacuolization. This process leads to the formation of large vacuoles within the cells, ultimately causing cell death. The compound targets specific molecular pathways involved in cell survival and proliferation, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol can be compared with other similar compounds, such as:
(2-(4-Chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol: This compound shares a similar structure but differs in its stereochemistry and specific pharmacokinetic properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
The uniqueness of this compound lies in its specific mechanism of action and its ability to induce cell death through vacuolization, which is not commonly observed in other similar compounds .
Propiedades
Número CAS |
50503-68-9 |
|---|---|
Fórmula molecular |
C21H22ClN3O |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
[2-(4-chloroanilino)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H22ClN3O/c22-14-8-10-15(11-9-14)24-20-13-17(16-5-1-2-6-18(16)25-20)21(26)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,26H,3-4,7,12H2,(H,24,25) |
Clave InChI |
WIASSMAVRJHDCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


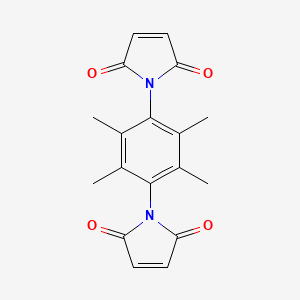
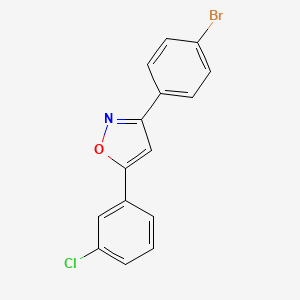

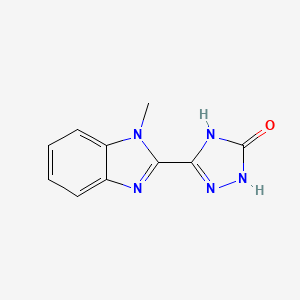
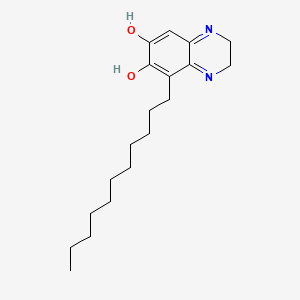
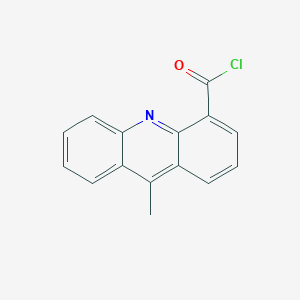
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


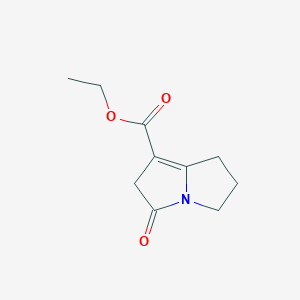
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
